molecular formula C21H16BrClN2O3 B12460958 N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide

N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide

Cat. No.: B12460958
M. Wt: 459.7 g/mol
InChI Key: HUXPPFJLFCNIDG-UHFFFAOYSA-N
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Description

N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide typically involves the condensation reaction between 5-bromo-3-methoxysalicylaldehyde and 4-aminoantipyrine . The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions can occur at the imine (C=N) bond, converting it to an amine (C-N) bond.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the Schiff base structure enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H16BrClN2O3

Molecular Weight

459.7 g/mol

IUPAC Name

N-[4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]-3-chlorobenzamide

InChI

InChI=1S/C21H16BrClN2O3/c1-28-19-11-15(22)9-14(20(19)26)12-24-17-5-7-18(8-6-17)25-21(27)13-3-2-4-16(23)10-13/h2-12,26H,1H3,(H,25,27)

InChI Key

HUXPPFJLFCNIDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)Br

Origin of Product

United States

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